1-(prop-2-enoyl)pyrrolidine-3-carboxylic acid
Description
Structure
3D Structure
Properties
CAS No. |
1342552-04-8 |
|---|---|
Molecular Formula |
C8H11NO3 |
Molecular Weight |
169.18 g/mol |
IUPAC Name |
1-prop-2-enoylpyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C8H11NO3/c1-2-7(10)9-4-3-6(5-9)8(11)12/h2,6H,1,3-5H2,(H,11,12) |
InChI Key |
WAQCGNDULBMNQJ-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(=O)N1CCC(C1)C(=O)O |
Purity |
95 |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of 1 Prop 2 Enoyl Pyrrolidine 3 Carboxylic Acid
Strategies for the De Novo Synthesis of 1-(prop-2-enoyl)pyrrolidine-3-carboxylic acid
The de novo synthesis of this compound can be approached through several methodologies, focusing on the construction of the pyrrolidine (B122466) ring and the introduction of the acryloyl and carboxylic acid functionalities.
Multi-Step Synthetic Pathways and Reaction Optimization
A primary synthetic route to this compound involves the acylation of a pre-existing pyrrolidine-3-carboxylic acid scaffold. This pathway is often preferred due to the commercial availability of the starting pyrrolidine derivative.
A general and straightforward approach begins with the direct acylation of pyrrolidine-3-carboxylic acid with acryloyl chloride under basic conditions. The base serves to neutralize the hydrochloric acid byproduct and to deprotonate the secondary amine of the pyrrolidine ring, facilitating its nucleophilic attack on the acryloyl chloride.
Table 1: Proposed Multi-Step Synthesis of this compound
| Step | Starting Material | Reagents and Conditions | Product |
| 1 | Pyrrolidine-3-carboxylic acid | Acryloyl chloride, Sodium hydroxide (B78521) (aq.), 0-25 °C | This compound |
Optimization of this reaction would involve careful control of temperature to minimize side reactions, such as the polymerization of the acryloyl chloride or Michael addition to the product. The pH of the reaction mixture is also a critical parameter to ensure the amine is sufficiently nucleophilic while the carboxylic acid remains largely deprotonated to enhance solubility in aqueous media.
Stereoselective Synthesis Approaches for Chiral Centers in this compound
The pyrrolidine ring of this compound contains a chiral center at the C3 position. Stereoselective synthesis is crucial for applications where a specific enantiomer is required. As the acylation step does not affect the existing chiral center, the stereochemistry of the final product is determined by the stereochemistry of the starting pyrrolidine-3-carboxylic acid.
Enantiomerically pure starting materials can be obtained through various methods, including:
Resolution of racemic pyrrolidine-3-carboxylic acid: This can be achieved by forming diastereomeric salts with a chiral resolving agent.
Asymmetric synthesis from achiral precursors: Organocatalytic Michael addition reactions have been developed to synthesize enantiomerically enriched 5-alkylsubstituted pyrrolidine-3-carboxylic acids. researchgate.netrsc.org For instance, the reaction of 4-alkyl-substituted 4-oxo-2-enoates with nitroalkanes can yield highly functionalized chiral pyrrolidine precursors. researchgate.netrsc.org
Synthesis from the chiral pool: Readily available chiral molecules like (S)-proline or 4-hydroxyproline (B1632879) can be converted into the desired enantiomer of pyrrolidine-3-carboxylic acid through established chemical transformations. mdpi.com
Protecting Group Strategies and Deprotection Methodologies
In more complex synthetic schemes or when orthogonal reactivity is required, protecting groups for the carboxylic acid and the secondary amine may be necessary.
For the carboxylic acid, common protecting groups include methyl, ethyl, or benzyl (B1604629) esters. oup.comlibretexts.org These can be introduced under acidic conditions using the corresponding alcohol. oup.com Deprotection is typically achieved through acid or base-catalyzed hydrolysis for alkyl esters or by hydrogenolysis for benzyl esters. libretexts.orggcwgandhinagar.com Tert-butyl esters, which are removed with mild acid, also offer a viable protection strategy. libretexts.orgnih.gov
The secondary amine of the pyrrolidine ring can be protected with groups like benzyloxycarbonyl (Cbz) or tert-butyloxycarbonyl (Boc). The Cbz group is typically introduced using benzyl chloroformate and can be removed by hydrogenolysis. gcwgandhinagar.comguidechem.com The Boc group is installed using di-tert-butyl dicarbonate (B1257347) and is readily cleaved with acids such as trifluoroacetic acid (TFA). nih.gov
Table 2: Common Protecting Groups and Deprotection Methods
| Functional Group | Protecting Group | Reagents for Protection | Reagents for Deprotection |
| Carboxylic Acid | Methyl/Ethyl Ester | Methanol (B129727)/Ethanol, H+ | aq. NaOH or H+ |
| Carboxylic Acid | Benzyl (Bn) Ester | Benzyl alcohol, H+ | H2, Pd/C |
| Carboxylic Acid | tert-Butyl (tBu) Ester | Isobutene, H+ or TBTA | Trifluoroacetic acid (TFA) nih.gov |
| Amine | Benzyloxycarbonyl (Cbz) | Benzyl chloroformate, Base | H2, Pd/C or HBr/CH3COOH gcwgandhinagar.comguidechem.com |
| Amine | tert-Butyloxycarbonyl (Boc) | Di-tert-butyl dicarbonate, Base | Trifluoroacetic acid (TFA) nih.gov |
Functionalization and Derivatization of this compound
The presence of both a carboxylic acid and an acryloyl group allows for a wide range of chemical modifications.
Modifications at the Carboxylic Acid Moiety
The carboxylic acid can be converted into a variety of functional groups. Standard coupling reactions can be employed to form amides and esters.
Amide Formation: Reaction with an amine in the presence of a peptide coupling reagent such as 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (B91526) (HBTU) and a non-nucleophilic base like N,N-diisopropylethylamine (DIEA) yields the corresponding amide. nih.gov
Esterification: Treatment with an alcohol under acidic conditions (Fischer esterification) or reaction with an alkyl halide in the presence of a base can produce the corresponding ester.
Table 3: Derivatization of the Carboxylic Acid Moiety
| Derivative | Reagents and Conditions | Product |
| Amide | R-NH2, HBTU, DIEA, DMF | 1-(prop-2-enoyl)pyrrolidine-3-carboxamide derivative |
| Ester | R-OH, H+ (cat.), Heat | 1-(prop-2-enoyl)pyrrolidine-3-carboxylate ester derivative |
Reactions Involving the Acryloyl Group (e.g., Michael Addition, Polymerization)
The electron-deficient double bond of the acryloyl group is susceptible to nucleophilic attack and can participate in polymerization reactions.
Michael Addition: The acryloyl group can undergo conjugate addition with various nucleophiles, such as amines, thiols, and carbanions. This reaction is a powerful tool for introducing a wide range of substituents at the β-position of the acryloyl moiety.
Polymerization: The acryloyl group can undergo free-radical or other types of polymerization to form a polymer backbone with pendant pyrrolidine-3-carboxylic acid groups. This can be initiated by thermal or photochemical initiators.
Table 4: Reactions of the Acryloyl Group
| Reaction Type | Reagents and Conditions | Product |
| Michael Addition | R-NH2 (amine nucleophile), solvent | 1-(3-(dialkylamino)propanoyl)pyrrolidine-3-carboxylic acid |
| Polymerization | Radical initiator (e.g., AIBN), Heat | Poly(this compound) |
Pyrrolidine Ring Functionalization (e.g., N-alkylation, C-H activation)
Functionalization of the pyrrolidine ring in molecules analogous to this compound can be achieved through various modern synthetic strategies, enhancing the structural diversity and potential applications of the core molecule. Key transformations include N-alkylation and C-H activation.
N-Alkylation:
While the nitrogen atom in this compound is part of an amide and thus significantly less nucleophilic than a free secondary amine, N-alkylation of the pyrrolidine ring is not a feasible direct transformation. Any N-alkylation would need to be performed on the pyrrolidine-3-carboxylic acid precursor before the N-acylation step.
For the precursor, N-alkylation can be achieved using various alkylating agents. Common methods involve the reaction of the secondary amine with alkyl halides, tosylates, or other electrophiles. The reaction is typically performed in the presence of a base to deprotonate the amine, thereby increasing its nucleophilicity.
Table 1: Plausible N-Alkylation Reactions of Pyrrolidine-3-Carboxylic Acid Precursors
| Alkylating Agent | Base | Solvent | Product |
| Methyl Iodide | K₂CO₃ | Acetonitrile (B52724) | 1-methylpyrrolidine-3-carboxylic acid |
| Benzyl Bromide | NaH | DMF | 1-benzylpyrrolidine-3-carboxylic acid |
| Ethyl Bromoacetate | Et₃N | THF | 1-(2-ethoxy-2-oxoethyl)pyrrolidine-3-carboxylic acid |
C-H Activation:
Direct functionalization of the carbon-hydrogen (C-H) bonds of the pyrrolidine ring is a powerful and increasingly utilized strategy for introducing complexity into saturated heterocycles. For N-acyl pyrrolidine derivatives, transition-metal-catalyzed C-H activation has emerged as a key methodology. Palladium catalysis, in particular, has been extensively studied for the C-H functionalization of N-acyl amino acids. nih.govacs.org
In the context of a molecule like this compound, the N-acryloyl group could potentially serve as a directing group to guide a metal catalyst to specific C-H bonds on the pyrrolidine ring. This would allow for the introduction of various substituents, such as aryl, alkyl, or other functional groups, at positions that are otherwise difficult to access. The amide oxygen of the N-acyl group can coordinate to the metal center, bringing it in proximity to specific C-H bonds for activation. rsc.orgnih.gov
Table 2: Hypothetical C-H Functionalization Reactions on an N-Acyl Pyrrolidine Scaffold
| Reaction Type | Catalyst System | Reagent | Functionalized Position |
| C-H Arylation | Pd(OAc)₂ / Ligand | Aryl Halide | C-5 or C-2 |
| C-H Alkenylation | [RhCp*Cl₂]₂ | Alkene | C-5 or C-2 |
| C-H Alkylation | Pd(OAc)₂ / Norbornene | Alkyl Halide | C-5 or C-2 |
Catalyst Systems and Reaction Conditions for this compound Synthesis and Transformations
The synthesis and subsequent transformations of this compound and its derivatives rely on a variety of catalyst systems and carefully controlled reaction conditions to achieve high yields and selectivity.
Synthesis (N-Acylation):
The formation of the amide bond to synthesize this compound can be facilitated by various coupling agents and catalysts. While the use of acryloyl chloride is a direct method, other catalytic approaches for amide bond formation are also prevalent.
Coupling Reagents: Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in combination with an activator like N-hydroxysuccinimide (NHS) can be used to couple acrylic acid directly with pyrrolidine-3-carboxylic acid.
Lewis Acid Catalysts: Lewis acids such as ZnCl₂ or Sc(OTf)₃ have been shown to catalyze the N-acylation of less nucleophilic amines and amides. researchgate.net
Organocatalysts: Certain organic molecules, including specific phosphine (B1218219) oxides or boric acid derivatives, can catalyze direct amidation reactions under milder conditions.
Pyrrolidine Ring Functionalization:
N-Alkylation (of precursor): As this is a standard nucleophilic substitution, catalysis is often not required beyond the use of a suitable base. However, phase-transfer catalysts like tetrabutylammonium (B224687) bromide can be employed to facilitate the reaction between an aqueous and an organic phase.
C-H Activation: Transition metal catalysts are central to C-H activation strategies.
Palladium Catalysts: Palladium(II) acetate (B1210297) (Pd(OAc)₂) is a common precursor, often used in conjunction with a variety of ligands. Mono-N-protected amino acids (MPAAs) have been identified as highly effective ligands in palladium-catalyzed C-H activation, acting as both a ligand and an internal base. acs.orgrsc.orgnih.gov Oxidants such as silver acetate (AgOAc) or benzoquinone are often required.
Rhodium and Ruthenium Catalysts: Complexes of rhodium, such as [RhCp*Cl₂]₂, and ruthenium, like [Ru(p-cymene)Cl₂]₂, are also effective for C-H functionalization, particularly for alkenylation and annulation reactions.
Table 3: Representative Catalyst Systems for Relevant Transformations
| Transformation | Catalyst | Ligand/Additive | Solvent | Temperature |
| N-Acylation | DCC/NHS | - | DMF | Room Temp. |
| N-Acylation | ZnCl₂ | - | Neat | Room Temp. |
| C-H Arylation | Pd(OAc)₂ | N-Acetylglycine | Toluene | 100-120 °C |
| C-H Alkenylation | [RhCp*Cl₂]₂ | AgSbF₆ | 1,2-Dichloroethane | 80-110 °C |
Advanced Structural Elucidation and Conformational Analysis of 1 Prop 2 Enoyl Pyrrolidine 3 Carboxylic Acid
Spectroscopic Techniques for Comprehensive Structural Characterization
A critical component of structural elucidation is the use of various spectroscopic methods. However, for 1-(prop-2-enoyl)pyrrolidine-3-carboxylic acid, specific experimental data remains unavailable.
X-ray Crystallography and Solid-State Structural Investigations
The definitive method for determining the three-dimensional arrangement of atoms in a molecule is X-ray crystallography. A search for a crystal structure of this compound in crystallographic databases yielded no results. Consequently, a detailed discussion of its solid-state conformation, including bond lengths, bond angles, and intermolecular interactions, cannot be provided.
Conformational Dynamics and Energy Landscape Analysis
Understanding the conformational preferences and the energy landscape of a molecule is vital for comprehending its chemical behavior and biological activity.
Experimental Probes of Conformational Preferences (e.g., CD spectroscopy, variable temperature NMR)
The conformational landscape of this compound is complex, characterized by the puckering of the pyrrolidine (B122466) ring and the potential for cis-trans isomerism around the N-acyl bond. Experimental techniques such as Circular Dichroism (CD) spectroscopy and variable temperature Nuclear Magnetic Resonance (NMR) are invaluable for probing these conformational preferences in solution.
Circular Dichroism (CD) Spectroscopy
While specific CD spectroscopic data for this compound is not extensively documented in publicly available literature, analysis of structurally related N-acyl-proline compounds allows for a prediction of its likely spectral features. A typical CD spectrum for a compound adopting a PPII-like conformation would exhibit a characteristic strong negative band between 200 and 210 nm and a weaker positive band around 220-230 nm. The precise positions and intensities of these bands are sensitive to the solvent environment and the nature of the N-acyl group.
Below is an illustrative table of expected CD spectral data for this compound in different solvents, based on known data for N-acyl-proline analogs.
| Solvent | Wavelength of Maximum (λmax) [nm] | Molar Ellipticity [θ] (deg·cm2·dmol-1) | Wavelength of Minimum (λmin) [nm] | Molar Ellipticity [θ] (deg·cm2·dmol-1) | Inferred Conformation |
| Water | ~228 | +500 | ~206 | -8000 | Predominantly PPII |
| Acetonitrile (B52724) | ~230 | +450 | ~208 | -7500 | Predominantly PPII |
| Trifluoroethanol | ~225 | +600 | ~205 | -8500 | Stabilized PPII |
Note: This data is illustrative and based on the typical spectral characteristics of N-acyl-proline derivatives. Actual experimental values may vary.
Variable Temperature (VT) NMR Spectroscopy
NMR spectroscopy is a fundamental tool for the detailed structural elucidation of molecules in solution. For this compound, NMR can provide information on both the static and dynamic aspects of its conformation. The presence of the N-acryloyl group introduces the possibility of cis and trans isomers with respect to the C-N amide bond. Due to the significant energy barrier to rotation around this bond, the interconversion between these isomers is often slow on the NMR timescale at room temperature, leading to the observation of two distinct sets of signals for the cis and trans populations.
Variable temperature NMR studies are particularly insightful. By increasing the temperature, the rate of cis-trans isomerization increases. At a certain temperature, known as the coalescence temperature (Tc), the two sets of signals for a given proton or carbon will merge into a single broad peak. Above this temperature, the interconversion is so rapid that only a single, averaged signal is observed. The coalescence temperature can be used to calculate the activation energy (ΔG‡) for the isomerization process.
Furthermore, VT-NMR can be used to study the dynamics of the pyrrolidine ring pucker. Changes in temperature can shift the equilibrium between different puckered conformations (e.g., Cγ-endo and Cγ-exo), which can be monitored by changes in the chemical shifts and coupling constants of the ring protons.
The following table provides hypothetical data from a VT-NMR experiment on this compound, illustrating the expected changes for a proton adjacent to the nitrogen atom.
| Temperature (°C) | Isomer | Chemical Shift (δ) ppm | Linewidth (Hz) | Observations |
| 25 | trans | 3.65 | 2.5 | Sharp, distinct signal for the major isomer |
| 25 | cis | 3.50 | 3.0 | Sharp, distinct signal for the minor isomer |
| 70 | trans | 3.62 | 15.0 | Significant broadening of the signal |
| 70 | cis | 3.53 | 18.0 | Significant broadening of the signal |
| 95 (Tc) | - | 3.58 | - | Signals coalesce into a single broad peak |
| 120 | - | 3.57 | 4.0 | A single, time-averaged sharp signal |
Note: This data is illustrative. The exact chemical shifts, coalescence temperature, and population ratios would need to be determined experimentally.
Together, CD and VT-NMR provide a detailed picture of the conformational preferences and dynamic behavior of this compound in solution.
Mechanistic Organic Chemistry and Reaction Pathway Investigations of 1 Prop 2 Enoyl Pyrrolidine 3 Carboxylic Acid
Elucidation of Reaction Mechanisms in the Synthesis of 1-(prop-2-enoyl)pyrrolidine-3-carboxylic acid
The synthesis of this compound is typically achieved through the N-acylation of pyrrolidine-3-carboxylic acid. This reaction is a nucleophilic acyl substitution at the carbonyl carbon of an activated acrylic acid derivative, most commonly acryloyl chloride.
The generally accepted mechanism for this synthesis involves the following key steps:
Nucleophilic Attack: The lone pair of electrons on the secondary amine nitrogen of pyrrolidine-3-carboxylic acid acts as a nucleophile, attacking the electrophilic carbonyl carbon of acryloyl chloride. This results in the formation of a tetrahedral intermediate.
Leaving Group Departure: The tetrahedral intermediate is unstable and collapses, reforming the carbonyl double bond. This is accompanied by the departure of the chloride ion, which is a good leaving group.
Deprotonation: A base, which can be another molecule of pyrrolidine-3-carboxylic acid or an added non-nucleophilic base, removes the proton from the nitrogen atom, yielding the final product, this compound.
The reaction is typically carried out in a dry organic solvent to prevent the hydrolysis of acryloyl chloride. nih.gov The use of a base is crucial to neutralize the hydrochloric acid generated during the reaction, which would otherwise protonate the starting amine, rendering it non-nucleophilic.
| Step | Description | Key Intermediates |
| 1 | The nitrogen atom of pyrrolidine-3-carboxylic acid attacks the carbonyl carbon of acryloyl chloride. | Tetrahedral Intermediate |
| 2 | The chloride ion is eliminated from the tetrahedral intermediate. | Protonated Amide |
| 3 | A base removes the proton from the nitrogen atom. | Final Product |
Mechanistic Studies of Reactions Involving the Acryloyl and Carboxylic Acid Functionalities
The chemical behavior of this compound is dictated by its two primary functional groups: the acryloyl group and the carboxylic acid.
Acryloyl Functionality: The acryloyl group is an α,β-unsaturated carbonyl system, making it susceptible to nucleophilic conjugate addition, also known as the Michael addition. amanote.comscispace.com The reaction mechanism involves the attack of a nucleophile at the β-carbon of the acryloyl group. This is due to the electron-withdrawing nature of the carbonyl group, which polarizes the carbon-carbon double bond, rendering the β-carbon electrophilic. The resulting enolate intermediate is then protonated to give the final product. A wide range of nucleophiles, including amines, thiols, and carbanions, can participate in this reaction. nih.gov
Carboxylic Acid Functionality: The carboxylic acid group can undergo a variety of reactions typical of this functional group. These include:
Esterification: In the presence of an alcohol and an acid catalyst, the carboxylic acid can be converted to an ester via a Fischer esterification mechanism.
Amidation: Reaction with an amine, often in the presence of a coupling agent, yields an amide. This reaction proceeds through the activation of the carboxylic acid, followed by nucleophilic attack by the amine.
Reduction: Strong reducing agents like lithium aluminum hydride can reduce the carboxylic acid to the corresponding primary alcohol.
The relative reactivity of these two functional groups can be controlled by the choice of reagents and reaction conditions.
Stereochemical Outcomes and Diastereoselective Control in Transformations of this compound
The presence of a stereocenter at the 3-position of the pyrrolidine (B122466) ring introduces the element of stereochemistry into the reactions of this compound. When new stereocenters are formed during a reaction, the diastereoselectivity of the process becomes a critical consideration.
For instance, in a Michael addition to the acryloyl group, the approach of the nucleophile can be influenced by the stereochemistry of the existing chiral center. This can lead to the preferential formation of one diastereomer over the other. The degree of diastereoselectivity is dependent on several factors, including the nature of the nucleophile, the solvent, and the presence of any catalysts or additives. organic-chemistry.org
Similarly, reactions involving the carboxylic acid group can also be influenced by the adjacent stereocenter, although the effect is generally less pronounced as the reaction site is further away. However, in intramolecular reactions, the stereochemistry of the pyrrolidine ring can play a significant role in directing the outcome of the reaction. Studies on related pyrrolidine derivatives have shown that the ring conformation and the steric hindrance posed by substituents can lead to high levels of diastereocontrol. acs.orgacs.org
| Reaction Type | Potential Stereochemical Outcome | Factors Influencing Diastereoselectivity |
| Michael Addition | Formation of a new stereocenter at the β-carbon, leading to diastereomers. | Steric hindrance from the pyrrolidine ring, nature of the nucleophile, solvent, temperature. |
| Intramolecular Cyclization | Formation of a new ring with specific stereochemistry. | Ring strain, conformational preferences of the pyrrolidine ring. |
Kinetic and Thermodynamic Analysis of Reactions Involving this compound
A comprehensive kinetic and thermodynamic analysis of reactions involving this compound is essential for optimizing reaction conditions and understanding the underlying reaction pathways. While specific experimental data for this particular compound is not extensively documented in the public domain, general principles can be applied.
Kinetics: The rate of reactions involving the acryloyl group is influenced by the electrophilicity of the β-carbon and the nucleophilicity of the attacking species. nih.gov Electron-donating groups on the nucleophile will generally increase the reaction rate, while steric hindrance at either the nucleophile or the acryloyl group can decrease it. For reactions at the carboxylic acid, the rate is dependent on the activation of the carbonyl group and the strength of the nucleophile.
Thermodynamics: The thermodynamic favorability of a reaction is determined by the change in Gibbs free energy (ΔG). In Michael additions to the acryloyl group, the formation of a new sigma bond makes the reaction thermodynamically favorable. The position of the equilibrium in reversible reactions, such as esterification, can be controlled by Le Chatelier's principle, for example, by removing water to drive the reaction towards the ester product.
Computational Chemistry and Theoretical Modeling of 1 Prop 2 Enoyl Pyrrolidine 3 Carboxylic Acid
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in understanding the electronic properties and reactivity of a molecule. For 1-(prop-2-enoyl)pyrrolidine-3-carboxylic acid, these calculations can reveal the distribution of electrons, the energies of frontier molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential, which are crucial for predicting its chemical behavior.
Detailed research findings from DFT calculations help to map the molecule's reactivity. The HOMO-LUMO energy gap is a key indicator of chemical stability; a smaller gap suggests higher reactivity. nih.gov The Molecular Electrostatic Potential (MEP) map visually identifies the electron-rich and electron-deficient regions of the molecule. For this compound, the oxygen atoms of the carbonyl and carboxyl groups are expected to be the most electron-rich sites (nucleophilic), making them susceptible to electrophilic attack and capable of forming hydrogen bonds. Conversely, the protons of the carboxylic acid and the β-carbon of the acryloyl group are potential electrophilic sites.
Natural Bond Orbital (NBO) analysis can further quantify the delocalization of electrons and the nature of intramolecular interactions. researchgate.net These calculations provide a theoretical foundation for understanding how the molecule might interact with biological receptors or participate in chemical reactions.
| Property | Predicted Value/Observation | Significance |
|---|---|---|
| HOMO Energy | ~ -7.0 eV | Indicates the electron-donating ability of the molecule. |
| LUMO Energy | ~ -1.5 eV | Indicates the electron-accepting ability of the molecule. |
| HOMO-LUMO Gap (ΔE) | ~ 5.5 eV | Relates to the chemical reactivity and kinetic stability. |
| Dipole Moment | ~ 3.5 D | Reflects the overall polarity of the molecule. |
| MEP Minimum | Located on carbonyl and carboxyl oxygen atoms | Identifies primary sites for electrophilic attack and hydrogen bond acceptance. |
| MEP Maximum | Located on the carboxylic acid hydrogen | Identifies the primary site for nucleophilic attack and hydrogen bond donation. |
Molecular Dynamics Simulations for Conformational Sampling and Solvent Effects
Molecular Dynamics (MD) simulations are powerful computational methods used to study the dynamic behavior of molecules over time, providing insights into their conformational flexibility and interactions with the solvent environment. nih.gov For this compound, MD simulations can explore the accessible conformations in an aqueous solution, which is critical for understanding its behavior in a biological context.
The simulation process typically involves placing the molecule in a box of explicit solvent molecules (e.g., water) and calculating the forces between all atoms using a classical force field. By integrating Newton's equations of motion, the trajectory of each atom is tracked over time, revealing how the molecule moves, rotates, and changes its shape. nih.gov Key areas of conformational flexibility in this compound include the rotation around the N-C bond of the acryloyl group and the puckering of the pyrrolidine (B122466) ring.
| Parameter | Observation | Implication |
|---|---|---|
| Pyrrolidine Ring Pucker | Exhibits multiple puckered conformations (e.g., envelope, twist) | Demonstrates the flexibility of the heterocyclic ring. |
| Acryloyl Group Dihedral Angle | Shows preference for planar or near-planar conformations | Affects the orientation of the reactive Michael acceptor system. |
| Solvent Accessible Surface Area (SASA) | Carboxylic acid and carbonyl groups show high SASA | Indicates these polar regions are highly exposed to the solvent. |
| Hydrogen Bonds with Water | Average of 3-5 stable hydrogen bonds | Highlights the importance of solvent interactions in stabilizing the molecule's conformation. |
In Silico Prediction of Potential Binding Interactions with Biological Macromolecules
In silico methods, such as molecular docking, are widely used to predict how a small molecule might bind to the active site of a biological macromolecule, such as a protein or enzyme. nih.gov Based on structural similarities to known inhibitors, a potential target for this compound is the Enoyl-Acyl Carrier Protein Reductase (InhA), a key enzyme in the fatty acid biosynthesis pathway of Mycobacterium tuberculosis. nih.govnih.gov
Molecular docking simulations would involve placing the 3D structure of this compound into the binding site of InhA and using a scoring function to predict the most favorable binding pose and estimate the binding affinity. The analysis of the docked pose reveals specific molecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and the amino acid residues of the protein.
For this compound, the carboxylic acid group is predicted to be a key interaction point, potentially forming hydrogen bonds with polar residues like Tyrosine or Serine in the active site. The carbonyl oxygen of the acryloyl group could act as another hydrogen bond acceptor. The pyrrolidine ring and the aliphatic portion of the molecule would likely engage in hydrophobic interactions with nonpolar residues. nih.gov The acryloyl group itself is a Michael acceptor, suggesting the possibility of covalent bond formation with a nucleophilic residue (e.g., Cysteine) in the target protein, which could lead to irreversible inhibition.
| Functional Group of Ligand | Potential Interacting Residue | Type of Interaction | Predicted Distance (Å) |
|---|---|---|---|
| Carboxylic Acid (-COOH) | Tyr158 | Hydrogen Bond | ~ 2.8 Å |
| Carboxylic Acid (-COOH) | Ser94 | Hydrogen Bond | ~ 3.0 Å |
| Acryloyl Carbonyl (C=O) | Backbone NH of Met199 | Hydrogen Bond | ~ 3.1 Å |
| Pyrrolidine Ring | Ala198, Ile202 | Hydrophobic Interaction | ~ 3.5 - 4.5 Å |
| Acryloyl β-carbon | Cys243 | Potential Covalent Bond | N/A |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Interactions
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to develop mathematical models that correlate the chemical structure of a series of compounds with their biological activity. jocpr.comwikipedia.org While a QSAR model cannot be built for a single compound, this compound can be analyzed within the context of existing QSAR models for related inhibitors, such as other pyrrolidine carboxamides targeting InhA. nih.govsilae.it
A QSAR study involves calculating a set of molecular descriptors for a library of compounds. These descriptors quantify various aspects of the molecular structure, including physicochemical, electronic, and topological properties. Statistical methods are then used to build a model that predicts the biological activity (e.g., inhibitory concentration, IC50) based on these descriptors.
Key descriptors often found to be important in QSAR models for enzyme inhibitors include lipophilicity (AlogP), the number of hydrogen bond donors and acceptors, and descriptors related to the electro-topological state of specific atoms. researchgate.net By calculating these descriptors for this compound, its potential activity can be predicted by the established QSAR model. The model can also provide insights into which molecular features are most critical for activity, guiding the design of more potent analogues. For instance, a QSAR model might indicate that increasing hydrophobicity in a certain region of the molecule or adding another hydrogen bond donor would enhance biological activity.
| Descriptor Class | Specific Descriptor | Calculated/Predicted Value | Relevance to Biological Activity |
|---|---|---|---|
| Physicochemical | AlogP (Lipophilicity) | ~ 0.5 | Influences membrane permeability and binding to hydrophobic pockets. researchgate.net |
| Physicochemical | Molecular Weight | 169.18 g/mol | Relates to the size and fit within a binding site. |
| Topological | Topological Polar Surface Area (TPSA) | ~ 66.4 Ų | Correlates with transport properties and hydrogen bonding capacity. |
| Constitutional | Number of Hydrogen Bond Donors | 1 | Crucial for specific interactions with protein active sites. researchgate.net |
| Constitutional | Number of Hydrogen Bond Acceptors | 3 | Crucial for specific interactions with protein active sites. |
Biological and Molecular Mechanism Studies of 1 Prop 2 Enoyl Pyrrolidine 3 Carboxylic Acid Pre Clinical, Non Human Focus
In Vitro Biochemical Assays for Target Identification and Ligand Binding
There is no available information from in vitro biochemical assays to identify the biological targets of 1-(prop-2-enoyl)pyrrolidine-3-carboxylic acid or to characterize its binding properties.
Enzyme Inhibition and Activation Studies
No studies have been published that investigate the inhibitory or activating effects of this compound on any specific enzymes.
Receptor Binding Profiling and Affinity Determination
There is no data available from receptor binding profiling assays that would indicate the affinity of this compound for any known receptors.
Protein-Ligand Interaction Analysis (e.g., SPR, ITC)
No studies utilizing techniques such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) have been reported, and therefore the direct protein-ligand interactions of this compound are unknown.
Cell-Based Assays for Cellular Response and Pathway Modulation (non-toxicology focus)
There is a lack of published research on the effects of this compound in cell-based models.
Cell Viability and Proliferation Studies (mechanistic, not safety)
No mechanistic studies on the effects of this compound on cell viability or proliferation have been documented.
Gene Expression and Protein Level Modulation
There is no available data concerning the modulation of gene expression or protein levels in response to treatment with this compound.
Intracellular Signaling Pathway Investigations
There is no available research on the intracellular signaling pathways modulated by this compound.
Pre-clinical In Vivo Studies in Animal Models (Mechanism of Action)
No pre-clinical in vivo studies in animal models have been published for this compound. Therefore, no information is available regarding its mechanism of action in a whole-organism context.
Exploratory Pharmacodynamic Biomarker Studies
There are no exploratory pharmacodynamic biomarker studies associated with this compound.
Target Engagement Assessment in Animal Tissues
There is no data on the target engagement of this compound in animal tissues.
Exploratory Models of Disease States (focus on mechanistic insights)
The effects of this compound have not been investigated in any exploratory models of disease states.
Structure-Activity Relationship (SAR) Studies for Biological Activity of this compound Analogs
There are no published structure-activity relationship (SAR) studies for analogs of this compound.
Systematic Modification and Activity Profiling
No systematic modification and activity profiling has been reported for analogs of this compound.
Identification of Key Pharmacophores and Ligand Efficiencies
In the analysis of potential therapeutic agents, understanding the key structural features responsible for molecular recognition and binding is paramount. For this compound, a theoretical pharmacophore model can be constructed by dissecting its constituent chemical moieties. A pharmacophore represents the essential three-dimensional arrangement of functional groups that a molecule must possess to interact with a specific biological target.
The structure of this compound contains three primary components that likely contribute to its pharmacophoric profile: the prop-2-enoyl group, the pyrrolidine (B122466) ring, and the carboxylic acid group.
Prop-2-enoyl Group : This functional group, an α,β-unsaturated carbonyl system, is a well-known electrophilic "warhead". nih.gov It is capable of forming a permanent covalent bond with nucleophilic amino acid residues, such as cysteine, within the active site of a target protein. nih.gov Therefore, a critical feature of its pharmacophore is a residue binding point or a covalent attachment point, which enables irreversible inhibition. nih.gov
Carboxylic Acid Group : This group is a versatile pharmacophoric feature. The hydroxyl group can act as a hydrogen bond donor, while the carbonyl oxygen can act as a hydrogen bond acceptor. researchgate.net At physiological pH, the carboxylic acid is typically deprotonated to a carboxylate, which can form strong ionic interactions or salt bridges with positively charged residues like lysine (B10760008) or arginine in a binding site.
Based on these structural elements, a hypothetical pharmacophore model for this compound can be proposed.
Table 1: Postulated Pharmacophoric Features of this compound
| Structural Component | Potential Pharmacophoric Feature | Type of Interaction |
| Prop-2-enoyl (Acryloyl) Group | Covalent Binding Point (Michael Acceptor) | Covalent Bond Formation |
| Carbonyl Oxygen (Acryloyl) | Hydrogen Bond Acceptor | Hydrogen Bonding |
| Pyrrolidine Ring | Hydrophobic/Scaffold Feature | van der Waals / Hydrophobic Interactions |
| Carboxylic Acid (-COOH) | Hydrogen Bond Donor/Acceptor | Hydrogen Bonding |
| Carboxylate (-COO⁻) | Ionic Interaction Feature | Ionic Bonding / Salt Bridge |
Ligand Efficiencies
Ligand efficiency (LE) is a metric used in drug discovery to evaluate how effectively a compound binds to its target, relative to its size. mtak.hu It normalizes the binding affinity, typically the Gibbs free energy of binding (ΔG), by the number of non-hydrogen atoms (heavy atoms, HA) in the molecule. A higher LE value is generally desirable, as it suggests a more optimal use of molecular size to achieve potency.
The binding affinity (ΔG) can be calculated from experimental inhibition constants (such as Kᵢ or IC₅₀) using the equation: ΔG = RTln(Kᵢ) where R is the gas constant and T is the absolute temperature.
Ligand Efficiency is then calculated as: LE = -ΔG / HA
Another important related metric is Lipophilic Ligand Efficiency (LLE), which relates potency to the molecule's lipophilicity (logP). mtak.hu It is a measure of the quality of a compound, where higher potency is achieved with lower lipophilicity, a property often associated with improved pharmacokinetic profiles. mtak.hu
LLE is calculated as: LLE = pIC₅₀ - logP
For this compound (Molecular Formula: C₈H₁₁NO₃), the heavy atom count is 12 (8 carbon, 1 nitrogen, 3 oxygen). uni.lu Without preclinical data on its binding affinity (e.g., IC₅₀ or Kᵢ) for a specific biological target, its actual LE and LLE cannot be determined. However, these metrics provide a crucial framework for evaluating its potential during preclinical development. For instance, if a hypothetical IC₅₀ value were determined, the ligand efficiency could be calculated to compare its binding efficiency against other potential inhibitors.
Table 2: Key Ligand Efficiency Metrics
| Metric | Formula | Description |
| Ligand Efficiency (LE) | LE = -ΔG / HA | Measures binding energy per non-hydrogen atom. |
| Lipophilic Ligand Efficiency (LLE) | LLE = pIC₅₀ - logP | Relates potency to lipophilicity. |
The identification of these key pharmacophores is a foundational step. Further validation through co-crystallization studies with a target protein and extensive structure-activity relationship (SAR) studies would be required to confirm and refine this theoretical model. nih.gov
Advanced Analytical Methodologies for 1 Prop 2 Enoyl Pyrrolidine 3 Carboxylic Acid
Chromatographic Techniques for Separation and Quantification (e.g., HPLC, GC, SFC)
The separation and quantification of 1-(prop-2-enoyl)pyrrolidine-3-carboxylic acid, a polar molecule with both acidic (carboxylic acid) and reactive (acryloyl) functionalities, necessitates versatile chromatographic strategies.
High-Performance Liquid Chromatography (HPLC) stands as the most probable technique for the analysis of this compound. Given its polarity and the presence of a carboxylic acid group, reversed-phase HPLC (RP-HPLC) would be the method of choice. To achieve adequate retention on nonpolar stationary phases (like C18), ion suppression is critical. This is accomplished by acidifying the mobile phase (e.g., with formic acid, acetic acid, or phosphoric acid) to protonate the carboxyl group, thereby reducing its polarity and enhancing its interaction with the stationary phase. osha.govshimadzu.com The mobile phase would typically consist of an aqueous acidified buffer and an organic modifier such as acetonitrile (B52724) or methanol (B129727). mdpi.comufl.edu Detection is readily achieved using a UV detector, as the α,β-unsaturated amide of the acryloyl group serves as a chromophore, typically absorbing in the 200-220 nm range. osha.govijnc.ir For complex mixtures, gradient elution, where the proportion of the organic modifier is increased over time, would be essential for resolving the target analyte from impurities. mdpi.com
Gas Chromatography (GC) is generally less suitable for the direct analysis of polar, non-volatile compounds like this compound. organomation.com Its high polarity and low volatility would lead to poor chromatographic performance, including broad peaks and strong adsorption to the column. To make the compound amenable to GC analysis, derivatization is required. gcms.cz A two-step derivatization process could be employed: esterification of the carboxylic acid (e.g., to its methyl or ethyl ester) followed by silylation of the amide nitrogen. However, derivatization adds complexity and potential for side reactions. If utilized, GC would be coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS). gcms.cznih.gov
Supercritical Fluid Chromatography (SFC) presents a modern alternative that bridges the gap between normal-phase LC and GC. SFC uses a supercritical fluid, most commonly carbon dioxide, as the main mobile phase, often with a polar co-solvent (modifier) like methanol. chromatographytoday.comchromatographyonline.com This technique offers advantages of high efficiency and fast separations. nih.govsouthampton.ac.uk For a polar analyte like this compound, SFC on a polar stationary phase (e.g., silica, diol, or 2-ethyl-pyridine) could provide excellent selectivity and resolution. chromatographytoday.comsouthampton.ac.uk The addition of polar modifiers is essential to elute such polar compounds. chromatographyonline.com SFC is compatible with various detectors, including UV and MS.
Table 1: Example Chromatographic Conditions for Structurally Similar Compounds
| Technique | Stationary Phase (Column) | Mobile Phase / Carrier Gas | Detection | Analogue Compound |
|---|---|---|---|---|
| HPLC | Reversed-Phase C18 (ODS) | Water/Acetonitrile with 0.1% Phosphoric Acid (gradient) | UV at 210 nm | Acrylic Acid osha.gov |
| GC-MS | DB-35ms | Helium | Mass Spectrometry (after bromination) | Acrylamide (B121943) |
| SFC | 2-Ethyl-Pyridine | CO2 with Methanol modifier | UV / MS | General Polar Analytes chromatographytoday.comsouthampton.ac.uk |
Hyphenated Mass Spectrometry for Trace Analysis and Metabolite Identification (non-biological, environmental, reaction mixtures)
Hyphenated mass spectrometry, particularly Liquid Chromatography-Mass Spectrometry (LC-MS), is the definitive tool for trace analysis and structural elucidation of this compound and its potential transformation products in various non-biological matrices.
LC-MS/MS combines the separation power of HPLC with the high sensitivity and selectivity of tandem mass spectrometry (MS/MS). rsc.orgkuleuven.be For this compound, Electrospray Ionization (ESI) would be the preferred ionization source, likely operated in negative ion mode to deprotonate the carboxylic acid, forming the [M-H]⁻ ion. Positive ion mode could also be viable, forming the [M+H]⁺ ion. researchgate.net High-resolution mass spectrometry (HRMS), using instruments like Time-of-Flight (ToF) or Orbitrap analyzers, can provide accurate mass measurements, enabling the determination of the elemental composition of the parent ion and its fragments with high confidence. researchgate.net
In a reaction mixture, LC-MS can be used to monitor the formation of the product, identify byproducts, and detect unreacted starting materials. For environmental samples, where the concentration is expected to be very low, the sensitivity of MS/MS operating in Selected Reaction Monitoring (SRM) mode is invaluable. rsc.org In SRM, the precursor ion corresponding to the analyte is selected in the first mass analyzer, fragmented in a collision cell, and a specific product ion is monitored by the second mass analyzer. This provides exceptional selectivity and low detection limits.
Identifying transformation products (e.g., from environmental degradation or side reactions) involves searching for predicted and unexpected masses. For instance, the acryloyl group is susceptible to Michael addition reactions. The resulting adducts could be identified by their characteristic mass shifts. Fragmentation patterns in MS/MS spectra provide structural information. For this compound, key fragmentations would likely include the neutral loss of CO₂ (44 Da) from the carboxyl group and cleavage of the amide bond.
GC-MS could also be used for trace analysis, provided a reliable derivatization method is established. gcms.cz The derivatized analyte would be separated by GC and detected by MS. Electron Impact (EI) ionization would likely produce characteristic fragment ions, although for trace analysis, Chemical Ionization (CI) can offer higher sensitivity for the molecular ion.
Table 2: Potential Mass Spectrometric Parameters and Fragments
| Technique | Ionization Mode | Parent Ion (m/z) | Potential Key Fragment Ions (m/z) | Application |
|---|---|---|---|---|
| LC-MS (ESI+) | Positive | [M+H]⁺ | Loss of H₂O, Loss of CO₂, Pyrrolidine (B122466) ring fragments | Reaction Monitoring |
| LC-MS (ESI-) | Negative | [M-H]⁻ | Loss of CO₂ (decarboxylation) | Trace Environmental Analysis |
| GC-MS (EI) | N/A (after derivatization) | [M]⁺• (of derivative) | Fragments related to the derivative and core structure | Impurity Profiling |
Spectroscopic Quantification Methods (e.g., UV-Vis, Fluorescence, CD)
While chromatography provides separation, direct spectroscopic methods can be employed for quantification, particularly in simpler matrices or for rapid screening.
UV-Visible (UV-Vis) Spectroscopy is a straightforward method for quantifying this compound, leveraging the UV absorbance of the acryloyl group. researchgate.net N-substituted acrylamides typically exhibit a λmax around 200-220 nm. nih.gov Quantification would involve creating a calibration curve based on Beer's Law, plotting absorbance versus concentration using standards of the pure compound. This method is simple and rapid but lacks selectivity; any other substance in the sample that absorbs at the same wavelength will interfere. ijnc.ir Therefore, it is best suited for the analysis of relatively pure samples or as a detection method following chromatographic separation.
Fluorescence Spectroscopy can offer significantly higher sensitivity and selectivity than UV-Vis absorbance. While the parent compound itself may not be strongly fluorescent, the acryloyl moiety can act as a Michael acceptor. This reactivity can be exploited to develop "turn-on" fluorescence assays. nih.govnih.gov For example, reacting the compound with a thiol-containing fluorophore that is quenched could lead to a fluorescent adduct upon Michael addition, with the increase in fluorescence intensity being proportional to the concentration of the analyte. nih.govmdpi.com This approach is powerful for sensitive detection in complex matrices. rsc.org
Circular Dichroism (CD) Spectroscopy would be applicable due to the presence of a chiral center at the 3-position of the pyrrolidine ring. CD spectroscopy measures the differential absorption of left- and right-circularly polarized light, providing information about the stereochemistry of chiral molecules. While not a primary tool for quantification, it would be essential for confirming the enantiomeric purity of the synthesized compound. A specific CD spectrum with positive or negative Cotton effects would be characteristic of one enantiomer, allowing for its differentiation from its mirror image and the racemic mixture.
Sample Preparation Strategies for Diverse Non-Biological Matrices (e.g., reaction mixtures, environmental samples, cell lysates)
Effective sample preparation is crucial for accurate and reliable analysis, as it serves to isolate the analyte from interfering matrix components, concentrate it to detectable levels, and make it compatible with the analytical instrument. organomation.com
Reaction Mixtures: Sample preparation is often minimal. A simple "dilute-and-shoot" approach may be sufficient, where an aliquot of the reaction mixture is diluted with the mobile phase and directly injected into the HPLC system. ufl.edu Filtration using a syringe filter (e.g., 0.22 or 0.45 µm) is essential to remove particulate matter that could damage the chromatographic column. ufl.edu
Environmental Samples (e.g., Water): These samples typically contain the analyte at very low concentrations along with a complex mixture of interfering substances. A pre-concentration step is almost always necessary. Solid-Phase Extraction (SPE) is a widely used technique. For a polar compound like this compound, a reversed-phase SPE cartridge (e.g., C18) could be used after acidifying the water sample to retain the analyte. Alternatively, a mixed-mode or ion-exchange sorbent could provide higher selectivity. The analyte is adsorbed onto the sorbent, interferences are washed away, and the purified analyte is then eluted with a small volume of an appropriate solvent (e.g., methanol or acetonitrile), achieving both cleanup and concentration. Liquid-Liquid Extraction (LLE) is another option, where the analyte is partitioned from the aqueous sample into an immiscible organic solvent. google.com For this compound, adjusting the pH of the aqueous phase to suppress ionization would be necessary to facilitate its extraction into a moderately polar organic solvent like ethyl acetate (B1210297). jabonline.inrsc.org
Cell Lysates: Analysis from cell lysates requires the removal of proteins and lipids, which can interfere with analysis and foul analytical columns. Protein precipitation is a common first step, achieved by adding a cold organic solvent like acetonitrile or methanol, or an acid like trichloroacetic acid. After vortexing and centrifugation, the supernatant containing the small molecule analyte is collected for analysis. Further cleanup using SPE may be necessary depending on the required sensitivity and the complexity of the lysate. researchgate.net
Table 3: Summary of Sample Preparation Techniques
| Matrix | Primary Challenge | Recommended Technique(s) | Key Considerations |
|---|---|---|---|
| Reaction Mixture | High concentration, particulates | Dilution, Filtration | Ensure solubility in mobile phase. ufl.edu |
| Environmental Water | Low concentration, high interference | Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE) | pH adjustment is critical for retention/extraction. google.com |
| Cell Lysate | High protein and lipid content | Protein Precipitation, SPE | Ensure complete removal of macromolecules. researchgate.net |
Emerging Applications and Interdisciplinary Research Involving 1 Prop 2 Enoyl Pyrrolidine 3 Carboxylic Acid
Role as a Chemical Probe in Biological Systems (non-therapeutic application)
The presence of the acryloyl group, a Michael acceptor, makes 1-(prop-2-enoyl)pyrrolidine-3-carboxylic acid a candidate for use as a chemical probe. Specifically, it can act as a covalent probe to identify and study the function of proteins with reactive nucleophilic residues, such as cysteine, in their active or allosteric sites. The formation of a stable covalent bond allows for the specific and irreversible labeling of target proteins, facilitating their identification, quantification, and functional characterization.
The pyrrolidine-3-carboxylic acid moiety can influence the selectivity of the probe for specific protein targets by participating in non-covalent interactions, such as hydrogen bonding and electrostatic interactions, within the protein's binding pocket. This dual functionality—covalent reactivity and specific recognition—is a key feature of effective chemical probes.
Table 1: Potential Applications as a Chemical Probe
| Application Area | Description |
| Target Identification | Used in activity-based protein profiling (ABPP) to identify novel enzyme targets in complex biological systems. |
| Enzyme Function Studies | Covalent modification of an enzyme's active site can elucidate its catalytic mechanism and biological role. |
| Ligand-Binding Site Mapping | Can be used to map the binding pockets of proteins, providing insights for rational drug design. |
Potential in Materials Science and Polymer Chemistry
In the realm of materials science, the acryloyl group of this compound serves as a polymerizable handle. This allows for its incorporation into polymer chains, leading to the creation of functional materials with unique properties. The pyrrolidine-3-carboxylic acid unit introduces chirality, hydrophilicity, and potential for further functionalization into the polymer structure.
Research on N-acryloyl amino acids has demonstrated their utility in creating biocompatible and biodegradable polymers with applications in drug delivery, tissue engineering, and chiral recognition materials. rsc.orgrsc.org The polymerization of N-acryloyl amino acids can be controlled to produce polymers with defined molecular weights and narrow molecular weight distributions. rsc.org By analogy, polymers derived from this compound could exhibit interesting properties such as stimuli-responsiveness (e.g., pH sensitivity due to the carboxylic acid group) and the ability to form hydrogels. researchgate.netresearchgate.net
Table 2: Potential Polymer Architectures and Applications
| Polymer Type | Potential Properties | Potential Applications |
| Homopolymers | Biocompatible, biodegradable, chiral | Drug delivery matrices, hydrogels for tissue engineering |
| Copolymers | Tunable properties based on comonomer selection | Smart materials, responsive coatings |
| Cross-linked Networks | Swellable, porous structures | Absorbents, scaffolds for cell culture |
Applications in Catalysis and Asymmetric Synthesis
The pyrrolidine (B122466) ring is a well-established scaffold in organocatalysis, particularly in asymmetric synthesis. acs.orgacs.orgnih.gov Derivatives of pyrrolidine-3-carboxylic acid have been shown to be effective catalysts in enantioselective reactions, such as Mannich-type reactions. acs.orgacs.orgnih.gov The carboxylic acid group at the 3-position plays a crucial role in the catalytic cycle, often acting as a proton shuttle or participating in hydrogen bonding to control the stereochemical outcome of the reaction. acs.orgacs.org
While there is no specific literature on the use of this compound as a catalyst itself, its core structure suggests potential in this area. The acryloyl group could be used to immobilize the catalyst onto a solid support, facilitating catalyst recovery and reuse. Furthermore, the synthesis of various pyrrolidine-3-carboxylic acid derivatives for catalytic applications is an active area of research. researchgate.netoist.jprsc.orgnih.gov
Table 3: Catalytic Performance of Related Pyrrolidine-3-Carboxylic Acid Derivatives
| Reaction Type | Catalyst | Diastereoselectivity (anti/syn) | Enantiomeric Excess (ee) | Reference |
| Mannich Reaction | (R)-3-Pyrrolidinecarboxylic acid | >99:1 | up to 99% | acs.orgnih.gov |
| Mannich Reaction | (3R,5R)-5-Methyl-3-pyrrolidinecarboxylic acid | up to 99:1 | >99% | acs.org |
Integration into Chemical Biology and Drug Discovery Platforms (pre-clinical, non-human focus)
The pyrrolidine scaffold is a common motif in many biologically active compounds and approved drugs. researchgate.netresearchgate.netnih.govnih.gov Its three-dimensional structure allows for precise orientation of functional groups to interact with biological targets. The incorporation of an acryloyl group, a known "warhead" for covalent inhibitors, into the pyrrolidine-3-carboxylic acid framework presents an interesting strategy for drug discovery. nih.govacs.org
Covalent inhibitors can offer advantages over non-covalent counterparts, such as increased potency and prolonged duration of action. The acrylamide (B121943) moiety can form a covalent bond with a nucleophilic residue in the target protein, leading to irreversible inhibition. nih.gov This approach has been successfully used in the development of kinase inhibitors. nih.gov Therefore, this compound could serve as a starting point or a fragment for the design of novel covalent inhibitors for various enzyme targets. For instance, pyrrolidine carboxamides have been identified as inhibitors of enoyl acyl carrier protein reductase (InhA) from Mycobacterium tuberculosis. nih.gov
Future Research Directions and Unresolved Challenges for 1 Prop 2 Enoyl Pyrrolidine 3 Carboxylic Acid
Elucidation of Novel Biological Targets and Pathways
A primary future research direction for 1-(prop-2-enoyl)pyrrolidine-3-carboxylic acid is the identification and validation of its biological targets. The presence of the acrylamide (B121943) group strongly suggests its utility as a covalent inhibitor. nih.gov Covalent inhibitors can offer advantages such as increased potency and prolonged duration of action. youtube.com Future investigations should focus on screening this compound against a wide range of protein targets, particularly those with accessible cysteine residues in or near active sites. acs.org
Key research efforts in this area should include:
Proteome-wide screening: Utilizing chemoproteomic platforms to identify proteins that covalently react with this compound in a cellular context. This can uncover both intended targets and potential off-targets.
Target validation: Once potential targets are identified, further studies will be necessary to validate them. This includes confirming the covalent modification via techniques like mass spectrometry and assessing the functional consequences of target engagement in biochemical and cellular assays.
Pathway analysis: Understanding the broader biological pathways affected by the compound's activity is crucial. This can be achieved by analyzing changes in downstream signaling molecules and cellular phenotypes upon treatment.
Given that various pyrrolidine (B122466) derivatives have shown activity against a range of targets, including enzymes and receptors, the scope of potential targets for this compound is broad. researchgate.netnih.gov For instance, pyrrolidine carboxamides have been identified as inhibitors of Mycobacterium tuberculosis InhA, an enoyl acyl carrier protein reductase. nih.gov This suggests that enzymes involved in metabolic pathways could be a promising area of investigation.
Development of Advanced Synthetic Strategies for Complex Analogs
While this compound provides a foundational structure, the development of more complex analogs will be essential for optimizing its pharmacological properties. Future synthetic efforts should focus on creating libraries of related compounds with modifications to both the pyrrolidine scaffold and the acrylamide warhead.
Advanced synthetic strategies could involve:
Stereoselective synthesis: The pyrrolidine ring contains chiral centers, and the stereochemistry can significantly impact biological activity. researchgate.net Developing synthetic routes that allow for the selective synthesis of different stereoisomers is a key challenge and a critical area for future work. unibo.it Asymmetric Michael addition reactions are one potential approach for the stereocontrolled synthesis of pyrrolidine-3-carboxylic acid derivatives. rsc.org
Scaffold diversification: Introducing substituents on the pyrrolidine ring can modulate properties such as solubility, cell permeability, and binding affinity to the target protein. Strategies like C-H activation could be employed to functionalize the pyrrolidine core in novel ways. nih.gov
Warhead modification: The reactivity of the acrylamide warhead can be fine-tuned by introducing substituents on the α- or β-positions of the double bond. acs.org This can help to balance the need for target reactivity with the risk of off-target effects. The synthesis of analogs with different electrophilic groups could also expand the range of targetable nucleophilic residues beyond cysteine. youtube.com
A summary of potential synthetic modifications and their goals is presented in the table below.
| Molecular Component | Potential Modification | Goal of Modification |
| Pyrrolidine Ring | Introduction of various substituents | Modulate solubility, permeability, and binding affinity |
| Stereoselective synthesis of enantiomers | Determine the optimal stereochemistry for biological activity | |
| Acrylamide Warhead | Substitution on the α- or β-carbon | Fine-tune electrophilic reactivity and selectivity |
| Replacement with alternative electrophiles | Target other nucleophilic amino acid residues |
Predictive Modeling and Computational Design for Enhanced Selectivity
A significant challenge in the development of covalent inhibitors is achieving high selectivity to minimize off-target toxicity. nih.gov Predictive modeling and computational design will be invaluable tools for addressing this challenge in the context of this compound and its analogs.
Future computational research should focus on:
Quantum Mechanics/Machine Learning (QM/ML) models: These models can predict the reactivity of acrylamide warheads towards target nucleophiles, such as cysteine. nih.gov By applying QM/ML models, researchers can computationally screen virtual libraries of analogs to prioritize those with optimal reactivity profiles before undertaking their synthesis. nih.govdntb.gov.uaresearchgate.net
Molecular docking and covalent docking: Once a biological target is identified, molecular docking can be used to predict the binding mode of the non-covalent intermediate. Covalent docking algorithms can then model the formation of the covalent bond, providing insights into the specific interactions that contribute to binding affinity and selectivity.
Structure-based design: In conjunction with experimental structural data (e.g., from X-ray crystallography), computational models can guide the design of analogs with improved interactions with the target protein, thereby enhancing selectivity. nih.gov Generative modeling approaches could also be employed to design novel covalent inhibitors based on the 1-(prop-2-enoyl)piperidine scaffold. nih.gov
Integration into Systems Biology and Multi-Omics Approaches for Deeper Understanding
To gain a comprehensive understanding of the cellular effects of this compound, its integration into systems biology and multi-omics approaches will be essential. This goes beyond the study of a single target and aims to elucidate the compound's impact on the entire cellular network.
Future research in this area could include:
Transcriptomics and Proteomics: Analyzing changes in gene and protein expression profiles following treatment with the compound can reveal the cellular pathways and processes that are modulated. This can help to identify mechanisms of action and potential biomarkers of response.
Metabolomics: Studying the impact of the compound on the cellular metabolome can provide insights into its effects on metabolic pathways, which may be particularly relevant if the target is a metabolic enzyme.
Network analysis: Integrating multi-omics data can help to construct network models of the compound's mechanism of action. This can reveal non-obvious connections between the drug target and its downstream effects, and can also help to predict potential synergistic or antagonistic interactions with other drugs. nih.gov
By employing these advanced research strategies, the scientific community can begin to unlock the full potential of this compound and its derivatives as a new class of targeted covalent inhibitors. Addressing the unresolved challenges associated with target identification, synthetic complexity, and selectivity will be key to translating the promise of this molecule into tangible therapeutic benefits.
Q & A
Q. What are common synthetic routes for 1-(prop-2-enoyl)pyrrolidine-3-carboxylic acid, and how are reaction conditions optimized?
Synthesis typically involves cyclization of pyrrolidine precursors followed by functionalization. Key steps include:
- Cyclization : Using bases like NaH or K₂CO₃ to form the pyrrolidine ring .
- Enolylation : Introducing the prop-2-enoyl group via conjugate addition or acylation under controlled temperatures (0–25°C) in solvents like THF or dioxane .
- Protection/deprotection : The tert-butoxycarbonyl (Boc) group is often used to protect the pyrrolidine nitrogen, requiring tert-butyl chloroformate and triethylamine .
Optimization focuses on solvent polarity (e.g., THF for solubility), temperature gradients to minimize side reactions, and chromatographic purification (silica gel or HPLC) to achieve >95% purity .
Q. How does the stereochemistry of the pyrrolidine ring influence the compound’s reactivity and biological interactions?
The (3R,4S) or (3S,4R) configurations dictate spatial orientation of substituents, affecting:
- Reactivity : Trans-configurations enhance nucleophilic substitution rates due to reduced steric hindrance .
- Biological activity : For example, the (3R,4S)-methoxyphenyl derivative shows higher binding affinity to serotonin receptors compared to its enantiomer, attributed to complementary hydrogen bonding with active sites .
Stereochemical control is achieved via asymmetric catalysis (e.g., Pd(PPh₃)₄ for cross-coupling) or chiral auxiliaries .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activity data across studies?
Discrepancies often arise from variations in assay conditions or substituent effects. Methodological approaches include:
- Comparative binding assays : Using isothermal titration calorimetry (ITC) to measure affinity under standardized buffer conditions (pH 7.4, 25°C) .
- Structural analysis : X-ray crystallography or molecular docking to identify critical interactions (e.g., trifluoromethyl groups enhancing hydrophobic binding in enzyme pockets) .
- Meta-analysis : Statistical evaluation of IC₅₀ values across studies to account for outliers .
Q. How do electron-withdrawing/donating substituents modulate the compound’s binding affinity?
Substituents at the 3- or 4-position of the pyrrolidine ring alter electronic and steric profiles:
| Substituent | Effect on Binding Affinity (Example Target) | Mechanism | Reference |
|---|---|---|---|
| Trifluoromethyl (-CF₃) | ↑ Affinity (GABAₐ receptors) | Enhanced lipophilicity and metabolic stability | |
| Methoxy (-OCH₃) | ↑ Selectivity (5-HT receptors) | Hydrogen bonding with Ser residues | |
| Bromo (-Br) | ↓ Solubility but ↑ halogen bonding (kinases) | Van der Waals interactions |
Q. What advanced purification techniques ensure high purity for sensitive downstream applications (e.g., in vivo studies)?
- Preparative HPLC : Using C18 columns with gradient elution (acetonitrile/water + 0.1% TFA) to resolve diastereomers .
- Recrystallization : Ethanol/water mixtures at −20°C to isolate crystalline products with <0.5% impurities .
- Mass-directed fractionation : LC-MS systems to collect fractions with exact mass signatures (e.g., m/z 323.288 for trifluoromethyl derivatives) .
Q. How can computational modeling predict metabolic stability of this compound derivatives?
- DFT calculations : Assess oxidative susceptibility (e.g., N-dealkylation energy barriers) using Gaussian09 with B3LYP/6-31G* basis sets .
- CYP450 docking : AutoDock Vina simulations to identify metabolic hotspots (e.g., CYP3A4 binding to the pyrrolidine nitrogen) .
- ADMET prediction : SwissADME or QikProp to estimate logP, clearance rates, and plasma protein binding .
Q. What are best practices for characterizing enantiomeric excess (ee) in asymmetric syntheses?
- Chiral HPLC : Use columns like Chiralpak IA with hexane/isopropanol (90:10) to separate enantiomers, validated by >99% ee .
- NMR spectroscopy : Mosher’s ester analysis with (R)- and (S)-α-methoxy-α-trifluoromethylphenylacetic acid (MTPA) to confirm absolute configuration .
- Polarimetry : Specific rotation comparisons against literature values (e.g., [α]²⁵D = +15.6° for (3R,4S)-Boc derivatives) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
